molecular formula C16H15ClN4O4S B1345827 1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1142210-08-9

1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid

Cat. No. B1345827
M. Wt: 394.8 g/mol
InChI Key: RSLVJLXYZGJNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C16H15ClN4O4S and a molecular weight of 394.83 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a thiadiazole ring, and a chlorophenyl group . The exact structure can be represented by the SMILES string: C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O .

Scientific Research Applications

  • Proteomics Research

    • The compound is used in proteomics research .
  • Anti-Epileptic Agents

    • The 1,3,4-thiadiazole moiety, which is part of the compound’s structure, has been studied for its potential as an anti-epileptic agent .
    • The compound could potentially be used in the treatment of epilepsy, a CNS disease characterized by abnormal neuronal activity causing seizures .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, given the wide range of activities associated with the 1,3,4-thiadiazol moiety . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

1-[5-[(4-chlorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c17-10-3-5-11(6-4-10)18-12(22)13-19-20-14(26-13)15(23)21-7-1-2-9(8-21)16(24)25/h3-6,9H,1-2,7-8H2,(H,18,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLVJLXYZGJNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701112754
Record name 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid

CAS RN

1142210-08-9
Record name 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[[5-[[(4-chlorophenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701112754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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